![molecular formula C15H14N4O3S B2848135 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide CAS No. 1396867-85-8](/img/structure/B2848135.png)
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide, also known as MPPS, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the field of biology and medicine.
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (Figure 1) contain a similar substructure .
- The compound’s structure suggests potential antitumor activity. It could be hydrolyzed in vivo to form an active metabolite similar to temozolomide, which shows moderate activity against certain lymphomas .
Drug Development and Medicinal Chemistry
Figure 1: Structures of Atorvastatin and Sunitinib.
Cancer Research
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (adp-ribose) polymerase .
Mode of Action
As a potential inhibitor of poly (adp-ribose) polymerase, it may interfere with the enzyme’s ability to repair damaged dna in cells, leading to cell death .
Biochemical Pathways
The compound may affect the DNA repair pathway by inhibiting the function of poly (ADP-ribose) polymerase. This could lead to an accumulation of DNA damage in cells, triggering apoptosis or cell death .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the induction of cell death due to the accumulation of unrepaired DNA damage .
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-19-15(20)13-7-3-2-6-12(13)14(18-19)10-17-23(21,22)11-5-4-8-16-9-11/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSOSZGYBRUVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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